molecular formula C7H14ClNO2 B1625075 N-(b-Hydroxytrimethylen)morpholinium chloride CAS No. 52900-07-9

N-(b-Hydroxytrimethylen)morpholinium chloride

Cat. No. B1625075
CAS RN: 52900-07-9
M. Wt: 179.64 g/mol
InChI Key: CHGHIJMLUBUKKO-UHFFFAOYSA-M
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Patent
US07179910B2

Procedure details

To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 100 ml of ethanol. The solution was stirred rapidly while adding epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate could be condensed. The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals was observed (seeded will speed up the process). The slurry was diluted with 250 ml of acetone and filtered. The solids were dried in the vacuum oven at 60° C. for 18–24 hours. This provided 84 g of crystalline product. The mother liquors could be concentrated and the crystallization process repeated in increase recovery. 1H NMR (400 MHz, DMSO-d6) δ 6.55 (d, 1H), 4.64 (m, 1H), 4.53 (m, 2H), 4.18 (m, 2H), 3.74 (m, 4H), 3.60 (m, 2H), 3.48 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ 70.9, 61.39, 61.04, 60.25, 58.54, 57.80.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(O)C.[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11]>CC(C)=O>[Cl-:11].[OH:14][CH:12]1[CH2:13][N+:1]2([CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
91.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
84.5 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
The solution was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel
CUSTOM
Type
CUSTOM
Details
reached 27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice water bath
STIRRING
Type
STIRRING
Details
The clear solution was stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
dilute
CUSTOM
Type
CUSTOM
Details
with the following run parameters, Injector 250° C.
CUSTOM
Type
CUSTOM
Details
detector 250° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate
CUSTOM
Type
CUSTOM
Details
condensed
WAIT
Type
WAIT
Details
The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were dried in the vacuum oven at 60° C. for 18–24 hours
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors could be concentrated

Outcomes

Product
Name
Type
Smiles
[Cl-].OC1C[N+]2(C1)CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.